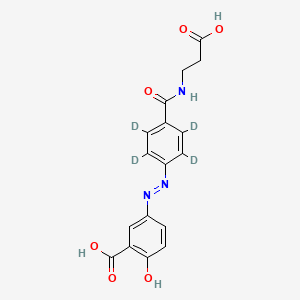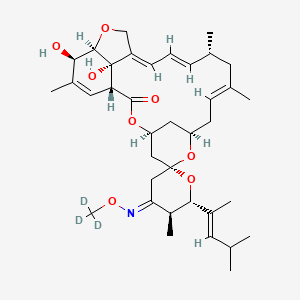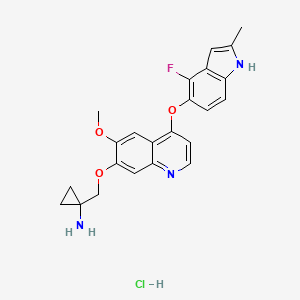
N-(1-(4-Ethyl-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2C-E) 芬太尼 (盐酸盐) 是一种被归类为苯乙胺类的分析参考标准,其结构与已知的阿片类药物相似。它是一种合成的阿片类药物,已被开发用于研究和法医应用。 这种化合物在美国被列为附表 I 类物质,因为它具有滥用潜力且缺乏公认的医疗用途 .
准备方法
合成路线和反应条件
N-(2C-E) 芬太尼 (盐酸盐) 的合成涉及多个步骤。通用的合成路线包括以下步骤:
4-苯胺哌啶的形成: 这是通过在还原环境下使 4-哌啶酮盐酸盐与苯胺反应实现的。
烷基化: 然后在强碱性介质中,在回流条件下用苯乙基卤代物烷基化 4-苯胺哌啶,生成 4-苯胺-N-苯乙基哌啶。
工业生产方法
N-(2C-E) 芬太尼 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以实现高产率和纯度。 使用自动化系统和受控环境确保生产过程的一致性和安全性 .
化学反应分析
反应类型
N-(2C-E) 芬太尼 (盐酸盐) 经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 这种反应涉及添加氢气或去除氧气。常见的还原剂包括氢化锂铝和硼氢化钠。
常用试剂和条件
氧化: 在酸性或中性条件下使用高锰酸钾。
还原: 在无水乙醚中使用氢化锂铝。
取代: 在如氢氧化钠之类的碱存在下使用卤代烷烃.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,N-(2C-E) 芬太尼 (盐酸盐) 的氧化可以产生各种氧化衍生物,而还原可以生成还原类似物 .
科学研究应用
N-(2C-E) 芬太尼 (盐酸盐) 主要用于以下科学研究应用:
化学: 它用作气相色谱-质谱 (GC-MS) 和液相色谱-质谱 (LC-MS) 等分析方法的参考标准。
生物学: 它用于研究合成阿片类药物与生物系统的相互作用,包括受体结合研究和药代动力学分析。
医学: 对 N-(2C-E) 芬太尼 (盐酸盐) 的研究有助于了解合成阿片类药物的药理特性,并开发对抗阿片类药物滥用的潜在对策。
作用机制
N-(2C-E) 芬太尼 (盐酸盐) 通过与中枢神经系统中的 μ-阿片受体结合发挥作用。这种结合抑制了神经递质如去甲肾上腺素的释放,从而导致镇痛、镇静和抗焦虑作用。 该化合物对 μ-阿片受体的高亲和力使其成为强效镇痛药 .
相似化合物的比较
N-(2C-E) 芬太尼 (盐酸盐) 在结构上与其他芬太尼类似物相似,例如:
- N-(2C-C) 芬太尼 (盐酸盐)
- N-(2C-N) 芬太尼 (盐酸盐)
- N-(2C-T-4) 芬太尼 (盐酸盐)
独特性
N-(2C-E) 芬太尼 (盐酸盐) 的独特性在于其特定的结构修饰,包括 2,5-二甲氧基和 4-乙基基团的存在。 这些修饰会影响其药理特性和受体结合亲和力,使其与其他芬太尼类似物不同 .
参考文献
属性
分子式 |
C26H36N2O3 |
|---|---|
分子量 |
424.6 g/mol |
IUPAC 名称 |
N-[1-[2-(4-ethyl-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C26H36N2O3/c1-5-20-18-25(31-4)21(19-24(20)30-3)12-15-27-16-13-23(14-17-27)28(26(29)6-2)22-10-8-7-9-11-22/h7-11,18-19,23H,5-6,12-17H2,1-4H3 |
InChI 键 |
LDTWBDPHKDXMOK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1OC)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[[4-[4-[(4-methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10783251.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;diiodide](/img/structure/B10783254.png)


![decyl (Z)-6-[(1S,2S,3R,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783278.png)
![6-methoxy-2-(5-methyl-2-furanyl)-N-(1-methyl-4-piperidinyl)-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine](/img/structure/B10783280.png)



![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783316.png)


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B10783343.png)
![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783359.png)
